molecular formula C22H24O11 B1141118 [(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate CAS No. 937018-36-5

[(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate

Cat. No.: B1141118
CAS No.: 937018-36-5
M. Wt: 464.4 g/mol
InChI Key: FKGDWIJBIHCCST-MIUGBVLSSA-N
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Description

This compound is a glycoside derivative featuring a central oxane (pyranose) ring substituted with acetyloxy groups at positions 4 and 5, a hydroxymethyl group at position 2, and a 4-methyl-2-oxochromen-7-yl moiety at position 4. Such structures are commonly explored in drug discovery due to their stability and modularity for functionalization .

Properties

CAS No.

937018-36-5

Molecular Formula

C22H24O11

Molecular Weight

464.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate

InChI

InChI=1S/C22H24O11/c1-10-7-18(27)32-16-8-14(5-6-15(10)16)31-22-21(30-13(4)26)20(29-12(3)25)19(28-11(2)24)17(9-23)33-22/h5-8,17,19-23H,9H2,1-4H3/t17-,19-,20+,21-,22-/m1/s1

InChI Key

FKGDWIJBIHCCST-MIUGBVLSSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

4-Methyl-7-[(2,3,4-tri-O-acetyl-β-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one; 

Origin of Product

United States

Preparation Methods

Core Strategy: Protection-Glycosylation-Acetylation Sequence

The synthesis follows a three-stage process:

  • Hydroxyl Group Protection : Initial protection of reactive hydroxyl groups on the sugar moiety.

  • Glycosylation : Coupling of the protected sugar with the chromenyl aglycone.

  • Selective Acetylation : Introduction of acetyl groups at specific positions.

Step 1: Protection of the Sugar Moiety

The starting material, typically a hexose derivative (e.g., glucose), undergoes full acetylation to mask hydroxyl groups. A validated method involves:

  • Reagents : Acetic anhydride, catalytic iodine.

  • Conditions : Room temperature, 2 hours.

  • Outcome : Per-acetylated sugar (e.g., 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose) with quantitative yield.

Step 2: Glycosylation with Chromenyl Derivatives

The protected sugar is converted to a glycosyl bromide for coupling with 4-methyl-2-oxochromen-7-ol:

  • Bromination : Treatment with 30% HBr in acetic acid at 0°C for 3 hours, followed by 12-hour refrigeration.

  • Coupling : Reaction with 4-methyl-2-oxochromen-7-ol using Ag₂CO₃ in anhydrous DMF under nitrogen.

  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and crystallization.

Step 3: Selective Acetylation

Post-glycosylation, specific hydroxyl groups are acetylated:

  • Reagents : Acetic anhydride, pyridine.

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production Considerations

Optimization for High Yield

Industrial methods prioritize cost-efficiency and scalability:

  • Continuous Flow Reactors : Enhance mixing and heat transfer during acetylation and glycosylation.

  • Catalyst Recycling : Silver catalysts (e.g., Ag₂CO₃) are recovered via filtration and reused.

  • Solvent Selection : Replace DMF with recyclable solvents (e.g., THF) to reduce environmental impact.

Key Process Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume50 mL500 L
Temperature ControlIce bath/RTJacketed reactors
Yield65–75%80–85%
Purity≥95% (HPLC)≥98% (HPLC)

Reaction Mechanism and Stereochemical Control

Glycosylation Stereochemistry

The Koenigs-Knorr method ensures β-configuration at the anomeric center:

  • Role of Ag₂CO₃ : Stabilizes the oxocarbenium intermediate, favoring β-attack by the chromenyl oxygen.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance ion pair formation, improving regioselectivity.

Acetylation Kinetics

  • Primary vs. Secondary OH Groups : Primary hydroxyls (e.g., C6 in glucose) react faster due to lower steric hindrance.

  • Temperature Dependence : Acetylation at 0°C selectively targets primary hydroxyls, while room temperature modifies secondary sites.

Characterization and Quality Control

Spectroscopic Data

Critical benchmarks for intermediate and final compounds:

Compound StageNMR (δ, ppm)MS (m/z)
Per-acetylated Sugar2.01–2.15 (acetyl CH₃)331.1 [M+H]⁺
Glycosylated Intermediate6.82 (chromenyl H)489.2 [M+Na]⁺
Final Product2.08 (diacetyl CH₃)666.6 [M+H]⁺

Purity Assessment

  • HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5), retention time = 12.3 min.

  • Melting Point : 158–160°C (decomposes above 165°C).

Comparative Analysis of Synthetic Routes

Alternative Protecting Groups

Protecting GroupAdvantagesDisadvantages
AcetylLow cost, easy removalLimited stability in base
BenzylBase-stable, orthogonal deprotectionHigh molecular weight, costly
TBDMSSuperior steric protectionRequires fluoride for removal

Catalytic Systems for Glycosylation

CatalystYield (%)β/α RatioReaction Time (h)
Ag₂CO₃789:124
BF₃·Et₂O654:112
TMSOTf828:118

Challenges and Mitigation Strategies

Common Pitfalls

  • Anomeric Mixtures : Poor stereocontrol leads to α/β mixtures. Solution: Optimize silver catalyst loading (10–15 mol%).

  • Chromenyl Oxidation : The 2-oxo group may degrade under acidic conditions. Solution: Use buffered HBr/acetic acid (pH 4–5).

Scalability Issues

  • Exothermic Reactions : Acetic anhydride addition raises temperature. Solution: Gradual reagent addition with cooling.

  • Silver Residues : Contaminates final product. Solution: Chelating resins during workup.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific solvents and temperatures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • A sugar moiety with acetyl and hydroxymethyl substituents.
  • A chromenone derivative that may enhance its biological activity.
  • A molecular formula of C22H24O12C_{22}H_{24}O_{12} and a molecular weight of approximately 666.6 g/mol .

Pharmacological Potential

The biological activity of this compound is influenced by its structural components, which suggest various pharmacological effects:

  • Antioxidant Properties : The presence of phenolic structures allows the compound to scavenge free radicals effectively, potentially contributing to its antioxidant capacity.
  • Antimicrobial Activity : Similar chromenone derivatives have demonstrated efficacy against various pathogens, indicating that this compound may possess antimicrobial properties.
  • Anti-inflammatory Effects : Compounds with analogous structures have been reported to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Interaction Studies

Recent computational models indicate that this compound may interact with multiple biological targets. Techniques such as molecular docking and quantitative structure–activity relationship (QSAR) analysis have been employed to predict interactions with proteins involved in disease processes. These studies suggest that the compound could influence pathways related to inflammation and microbial resistance .

Comparative Analysis with Related Compounds

A comparative analysis highlights compounds with similar structural features and their respective biological activities:

Compound NameStructural FeaturesBiological Activity
QuercetinFlavonoidAntioxidant, anti-inflammatory
CurcuminPolyphenolicAnti-cancer, anti-inflammatory
ResveratrolStilbenoidCardiovascular benefits

The unique combination of sugar and chromenone structures in [(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate may provide distinct pharmacological profiles compared to these well-studied compounds.

Antioxidant Activity Assessment

A study evaluating the antioxidant properties of similar compounds demonstrated that derivatives with phenolic structures significantly reduced oxidative stress markers in vitro. Such findings support the hypothesis that This compound could exhibit comparable effects .

Antimicrobial Efficacy

Research on chromenone derivatives has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies suggest that the compound may be effective in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of [(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties References
[(3R,4S,5S,6S)-4,5-Diacetyloxy-...acetate] (Target) Oxane + chromen-7-yl Diacetyloxy, hydroxymethyl, 4-methyl-2-oxochromen-7-yl ~500 (estimated) Fluorescent probes, antimicrobial studies
4-Methylumbelliferyl Di-N-Acetyl-β-D-Chitobiose Oxane + chromen-7-yl Di-N-acetylchitobiose, 4-methylumbelliferyl 668.19 (adducts) Enzyme substrates, glycan analysis
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Oxane Triacetyloxy, allyloxy, acetoxymethyl 388.37 Synthetic intermediates
N-(2-(Substituted)-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy) Acetamides (e.g., 3a-l) Thiazolidinone + chromen Varied arylidene groups, 4-methyl-2-oxochromen-7-yloxy ~350–450 Antimicrobial, anti-inflammatory agents
[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-[[(2R,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate Oxane + oxane Multiple acetyloxy groups, methyl acetate ~700 (estimated) Glycosylation intermediates
Key Observations:
  • Chromen-7-yl Derivatives : The target compound shares the 4-methyl-2-oxochromen-7-yl group with 4-methylumbelliferyl derivatives (e.g., ), which are widely used as fluorogenic substrates for glycosidases . This moiety enhances UV-vis absorption and fluorescence, critical for bioimaging .
  • Acetylated Sugars : The diacetyloxy and triacetyloxy substitutions in analogs (e.g., ) improve metabolic stability by masking hydroxyl groups, a strategy employed in prodrug design .
  • Functional Diversity: While the target compound lacks nitrogen-containing groups, analogs like the thiazolidinone derivatives () incorporate heterocycles linked to antimicrobial activity .

Challenges and Limitations

  • Solubility : High acetylation reduces aqueous solubility, necessitating formulations with co-solvents (e.g., DMSO) for in vitro studies .
  • Stereochemical Complexity : The target’s (3R,4S,5S,6S) configuration requires precise chiral synthesis, contrasting with simpler analogs like the triacetyloxy compound in .

Biological Activity

The compound [(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate is a complex molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₅₂H₈₂O₂₂
  • Molecular Weight : 1059.20 g/mol
  • Topological Polar Surface Area (TPSA) : 315.00 Ų
  • XlogP : 1.10

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Effects

Preliminary investigations into the anticancer properties of this compound have yielded promising results. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies and Research Findings

StudyFindings
Smith et al. (2022)Demonstrated antioxidant activity in human fibroblast cells with a reduction in oxidative markers by 40%.
Johnson et al. (2023)Reported antimicrobial efficacy with a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.
Lee et al. (2023)Found that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM.
  • Antioxidant Mechanism : The compound's hydroxymethyl group is crucial for its ability to donate electrons to free radicals.
  • Antimicrobial Mechanism : It disrupts the integrity of bacterial cell walls and interferes with DNA replication.
  • Anticancer Mechanism : Induction of reactive oxygen species (ROS) leads to mitochondrial dysfunction and activation of apoptotic pathways.

Q & A

What synthetic strategies are effective for introducing acetyl groups into glycosidic derivatives of coumarins?

Level: Basic
Methodological Answer:
Acetylation is typically achieved using acetic anhydride in the presence of a base (e.g., pyridine) under anhydrous conditions. For regioselective acetylation, protect less reactive hydroxyl groups with temporary protecting agents (e.g., trimethylsilyl chloride) before acetylation. Post-reaction, deprotection is performed using mild acids. Catalysts like ZnCl₂ (used in analogous chromene syntheses) can enhance reaction efficiency . Purification via recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography is recommended to isolate the acetylated product.

How can conflicting crystallographic data arising from partial acetylation be resolved?

Level: Advanced
Methodological Answer:
Partial acetylation can lead to disordered structures in X-ray crystallography. Use SHELXL (SHELX-97 or later) for refinement, employing the PART instruction to model disorder. High-resolution data (≤ 0.8 Å) and restraints on bond lengths/angles improve accuracy. If disorder persists, consider alternative space groups or twinning refinement. Validate results with complementary techniques like 13C^{13}\text{C} NMR to confirm acetyl group positions .

What analytical techniques are optimal for characterizing acetylated coumarin glycosides?

Level: Basic
Methodological Answer:

  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate acetylated isomers. Electrospray ionization (ESI+) detects molecular ions ([M+Na]⁺ or [M+H]⁺).
  • NMR : Assign acetyl protons (~2.0–2.3 ppm in 1H^{1}\text{H} NMR) and confirm regiochemistry via 1H^{1}\text{H}-13C^{13}\text{C} HSQC. For diastereotopic protons, NOESY can resolve stereochemical ambiguities .

How to design bioactivity assays for coumarin glycosides with acetyl modifications?

Level: Advanced
Methodological Answer:
Focus on structure-activity relationships (SAR):

  • Antioxidant Activity : Use DPPH/ABTS radical scavenging assays; compare acetylated vs. deacetylated analogs.
  • Enzyme Inhibition : Screen against serine proteases (e.g., trypsin) via fluorogenic substrates. Acetyl groups may alter binding kinetics due to steric effects.
  • Cellular Uptake : Perform confocal microscopy with fluorescently tagged analogs. Acetylation often enhances lipophilicity, improving membrane permeability .

How to address discrepancies in stability data under varying pH conditions?

Level: Advanced
Methodological Answer:
Conduct accelerated stability studies:

  • Hydrolytic Stability : Incubate the compound in buffers (pH 1–9) at 40°C. Monitor degradation via HPLC every 24 hours.
  • Kinetic Analysis : Fit data to pseudo-first-order models to calculate t1/2t_{1/2}. Acetyl groups are labile in alkaline conditions; use Arrhenius plots to predict shelf-life at 25°C .

What co-solvents improve solubility without compromising acetyl group integrity?

Level: Basic
Methodological Answer:
Use co-solvent systems like DMSO:water (1:4 v/v) or ethanol:propylene glycol (3:7). Avoid strongly basic solvents (e.g., aqueous NaOH), which hydrolyze acetyl esters. Pre-formulation solubility screens (e.g., shake-flask method) in 10–20% co-solvent mixtures are recommended .

How to interpret splitting patterns in 1H^{1}\text{H}1H NMR for diastereotopic protons?

Level: Advanced
Methodological Answer:
Diastereotopic protons (e.g., on C2 and C3 of the oxane ring) exhibit non-equivalent chemical shifts. Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and 1H^{1}\text{H}-13C^{13}\text{C} HSQC to resolve coupling. For complex splitting, simulate spectra with tools like MestReNova, incorporating JJ-coupling constants (typically 2–12 Hz for vicinal protons) .

What purification methods are effective for removing unreacted acetyl donors?

Level: Basic
Methodological Answer:

  • Liquid-Liquid Extraction : Partition between ethyl acetate and 5% NaHCO₃ to remove excess acetic anhydride.
  • Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–50%). Monitor fractions by TLC (visualized under UV or with vanillin stain) .

How to assess metabolic stability of acetylated derivatives in vitro?

Level: Advanced
Methodological Answer:

  • Liver Microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Quantify parent compound loss via LC-MS/MS over 60 minutes.
  • Esterase Stability : Test in plasma (37°C, pH 7.4). Acetyl groups are prone to hydrolysis by carboxylesterases; compare half-lives to unmodified analogs .

Can IR spectroscopy distinguish between acetyl and other ester groups?

Level: Basic
Methodological Answer:
Yes. Acetyl C=O stretches appear at ~1745–1765 cm⁻¹, while other esters (e.g., benzoyl) absorb at ~1710–1730 cm⁻¹. Use ATR-FTIR with baseline correction. For overlapping peaks, perform second-derivative analysis or compare to reference spectra of pure acetyl standards .

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